molecular formula C19H16BrN3O5S B11618506 5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11618506
M. Wt: 478.3 g/mol
InChI Key: QKXTVDNNBDKJHB-UHFFFAOYSA-N
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Description

5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan and various phenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The furan ring and other functional groups contribute to its overall biological activity .

Comparison with Similar Compounds

Similar compounds include other furan derivatives with different substituents. For example:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and chemical properties.

Properties

Molecular Formula

C19H16BrN3O5S

Molecular Weight

478.3 g/mol

IUPAC Name

5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H16BrN3O5S/c1-3-21-17(24)14(18(25)22(4-2)19(21)29)10-12-6-8-16(28-12)13-7-5-11(23(26)27)9-15(13)20/h5-10H,3-4H2,1-2H3

InChI Key

QKXTVDNNBDKJHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)N(C1=S)CC

Origin of Product

United States

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